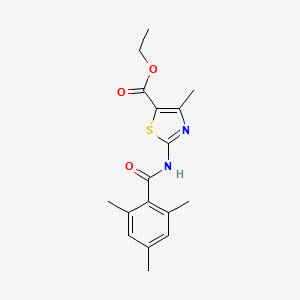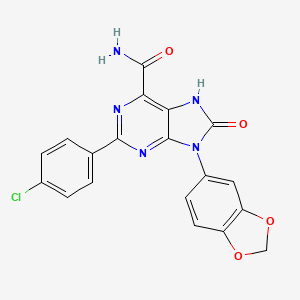![molecular formula C16H20N2OS B6422016 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 448939-99-9](/img/structure/B6422016.png)
2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide, also known as 2,2-Dimethyl-N-(5-methyl-4-methylphenyl)-1,3-thiazol-2-yl)propanamide, is a synthetic compound that has been studied for its potential applications in scientific research. This compound was first synthesized in the early 2000s and has since been used in various studies for its potential to act as a drug target or to serve as a model compound for other research applications.
科学研究应用
2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide-N-(5-methyl-4-methylphenyl)-1,3-thiazol-2-yl)propanamide has been used in various scientific research applications. For example, it has been used to study the effects of chemical modifications on the activity of enzymes, as well as to investigate the influence of metal ions on the activity of enzymes. Additionally, this compound has been used to study the role of hydrogen bonding in the binding of ligands to proteins, as well as to investigate the effects of changes in the structure of proteins on their function.
作用机制
The mechanism of action of 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide-N-(5-methyl-4-methylphenyl)-1,3-thiazol-2-yl)propanamide is not yet fully understood. However, it is known that this compound binds to certain proteins, such as enzymes, and can modify their activity. Specifically, it is thought that this compound binds to the active site of the enzyme and modifies its activity by either blocking or activating its catalytic activity. Additionally, it is thought that this compound can also bind to other proteins, such as receptors, and modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide-N-(5-methyl-4-methylphenyl)-1,3-thiazol-2-yl)propanamide are not yet fully understood. However, it is known that this compound can bind to certain proteins, such as enzymes, and can modify their activity. Specifically, it is thought that this compound binds to the active site of the enzyme and modifies its activity by either blocking or activating its catalytic activity. Additionally, it is thought that this compound can also bind to other proteins, such as receptors, and modify their activity.
实验室实验的优点和局限性
One of the major advantages of using 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide-N-(5-methyl-4-methylphenyl)-1,3-thiazol-2-yl)propanamide in laboratory experiments is that it is relatively easy to synthesize and can be stored for a long period of time without degrading. Additionally, this compound is relatively stable and can be used in a variety of experiments, including those involving enzymes and receptors. However, one of the major limitations of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research involving 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide-N-(5-methyl-4-methylphenyl)-1,3-thiazol-2-yl)propanamide. For example, further research is needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research is needed to investigate the potential applications of this compound in drug discovery and development. Finally, further research is needed to investigate the potential uses of this compound in other scientific research applications, such as those involving enzymes and receptors.
合成方法
2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide-N-(5-methyl-4-methylphenyl)-1,3-thiazol-2-yl)propanamide can be synthesized via a three-step process. The first step involves the reaction of 5-methyl-4-methylphenyl-1,3-thiazol-2-yl)propanamide with dimethylformamide in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with sodium hydroxide in the presence of a base, such as potassium carbonate. The third and final step involves the reaction of the resulting product with dimethyl sulfoxide in the presence of a base, such as sodium hydroxide.
属性
IUPAC Name |
2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10-6-8-12(9-7-10)13-11(2)20-15(17-13)18-14(19)16(3,4)5/h6-9H,1-5H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLZCYKJLUNULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6421947.png)

![2-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6421953.png)
![2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6421956.png)
![1-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6421963.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B6421970.png)
![4-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6421984.png)


![3-hydroxy-6-(hydroxymethyl)-2-[(piperidin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6421999.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6422014.png)
![4-amino-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6422021.png)